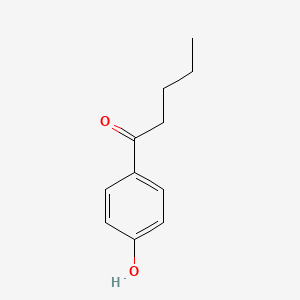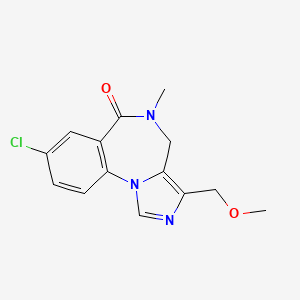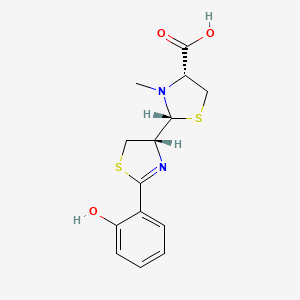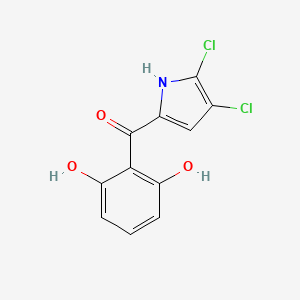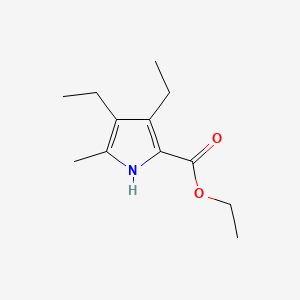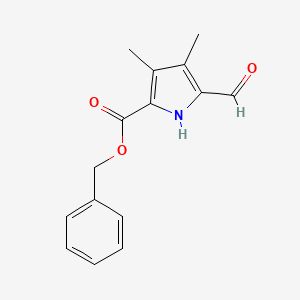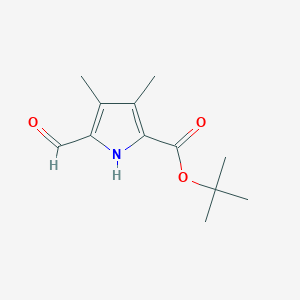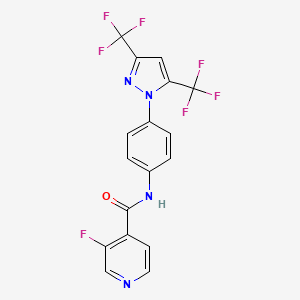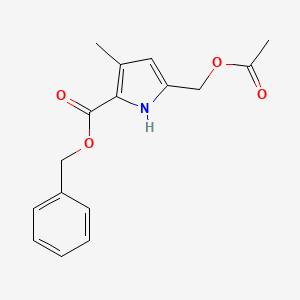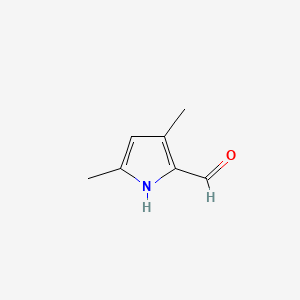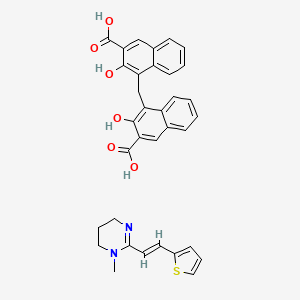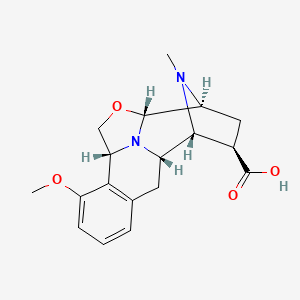
Quinocarcin
Overview
Description
Quinocarcin is a potent antitumor antibiotic isolated from the bacterium Streptomyces melanovinaceus. It belongs to the class of tetrahydroisoquinoline alkaloids, which are known for their intricate polycyclic structures and significant biological activities. This compound has shown remarkable antiproliferative activity against various cancer cell lines, making it a subject of extensive research in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of quinocarcin has been achieved through various synthetic routes. One notable method involves an 11-step asymmetric total synthesis featuring a key aryne annulation reaction. This method constructs the heterocyclic framework of this compound using a fluoride-induced annulation reaction between arynes derived from silylaryl triflates and N-acyl enamines . Another approach involves a convergent strategy based on Sonogashira coupling and gold(I)-catalyzed hydroamination .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most research focuses on laboratory-scale synthesis for research purposes rather than large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
Quinocarcin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to mediate oxygen-dependent cleavage of the ribose-phosphate backbone of cellular DNA and RNA .
Common Reagents and Conditions
Oxidation: this compound can produce superoxide radicals, which are involved in DNA cleavage.
Reduction: this compound can undergo reduction reactions, although specific reagents and conditions are less commonly reported.
Substitution: This compound can form conjugates with DNA-binding molecules like netropsin and spermine, which enhance its DNA cleavage activity.
Major Products Formed
The major products formed from these reactions include cleaved DNA fragments and various oxidized or reduced derivatives of this compound.
Scientific Research Applications
Quinocarcin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tetrahydroisoquinoline alkaloids.
Biology: This compound is used to investigate the mechanisms of DNA damage and repair.
Medicine: Its potent antitumor activity makes it a candidate for developing new anticancer therapies.
Mechanism of Action
Quinocarcin exerts its effects primarily through the production of superoxide radicals, which mediate DNA cleavage. The oxazolidine moiety of this compound undergoes redox reactions, generating superoxide radicals that cause oxidative strand scission of DNA . This mechanism is distinct from other antitumor agents with quinone moieties, highlighting the unique mode of action of this compound .
Comparison with Similar Compounds
Similar Compounds
- Tetrazomine
- Saframycins
- Naphthyridinomycin
- Bioxalomycin
Uniqueness
Quinocarcin is unique among its class due to its simpler structure and potent DNA-cleaving activity at lower concentrations . Unlike other compounds, this compound’s mechanism involves the production of superoxide radicals rather than direct DNA alkylation or intercalation .
Properties
IUPAC Name |
(1S,2R,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-19-12-7-10(18(21)22)16(19)11-6-9-4-3-5-14(23-2)15(9)13-8-24-17(12)20(11)13/h3-5,10-13,16-17H,6-8H2,1-2H3,(H,21,22)/t10-,11+,12+,13+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMVHRRAVBACH-RXCQEBQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=CC=C4)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@H]5N3[C@@H]2OC5)C(=CC=C4)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004854 | |
| Record name | 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84573-33-1 | |
| Record name | (-)-Quinocarcin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84573-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinocarcin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084573331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does quinocarcin exert its antitumor effects?
A: this compound primarily targets DNA, inhibiting its synthesis and subsequently affecting RNA and protein synthesis []. It achieves this by generating oxygen and/or hydroxyl free radicals, leading to DNA cleavage []. This process can be inhibited by radical scavengers like superoxide dismutase and catalase, suggesting a free radical-mediated mechanism [].
Q2: Does this compound interact with any specific enzymes involved in DNA synthesis?
A: Yes, this compound has been shown to inhibit DNA polymerase I from Escherichia coli [].
Q3: Are there any other proposed mechanisms of action for this compound?
A: Research suggests that this compound might also exert its effects through a redox self-disproportionation of its oxazolidine moiety, leading to the reduction of molecular oxygen to superoxide []. This mechanism is similar to that proposed for tetrazomine, a structurally analogous natural product [].
Q4: What is the molecular formula and weight of this compound?
A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they do mention its novel 8,11-iminoazepinoisoquinoline skeleton [, ]. A full scientific publication would be needed to confirm the exact formula and weight.
Q5: Is there any spectroscopic data available for this compound?
A: Yes, NOESY experiments on this compound citrate have been conducted to confirm the absolute configuration of the molecule [].
Q6: How do structural modifications of this compound impact its activity?
A: Studies on this compound derivatives have revealed that modifications to the aromatic ring, particularly at the 10-position, can significantly influence antitumor activity []. For instance, the 10-chloride and 10-bromide derivatives exhibited promising antitumor activity, even surpassing this compound against B-16 melanoma cells []. Additionally, bis(alkylthio)quinone and hydroquinone analogs displayed potent in vitro and in vivo activity, surpassing this compound in single administration [].
Q7: Are there specific structural features of this compound crucial for its activity?
A: The oxazolidine ring of this compound is believed to play a crucial role in its activity. Cyanation of this ring generates DX-52-1, a key intermediate for synthesizing various this compound derivatives [, ]. The stereochemistry at the nitrogen in the oxazolidine ring is also important for its biological activity [].
Q8: What are the common synthetic strategies employed for the total synthesis of this compound?
A8: Several elegant strategies have been developed for the total synthesis of this compound, highlighting its significance as a synthetic target. Some key approaches include:
- Directed condensation of α-amino aldehydes: This enantioselective approach utilizes optically active α-amino aldehydes to construct the this compound skeleton [, ].
- Asymmetric 1,3-dipolar cycloaddition: This strategy employs a chiral acryloyl sultam as a dipolarophile to construct the 3,8-diazabicyclo[3.2.1]octane moiety of this compound [].
- Gold(I)-catalyzed hydroamination: This method involves a highly stereoselective synthesis of the 2,5-cis-pyrrolidine moiety through intramolecular amination, followed by a gold(I)-catalyzed 6-endo-dig hydroamination and a Lewis acid-mediated ring-opening/halogenation sequence [, ].
- Aryne annulation: This approach utilizes a mild fluoride-induced aryne annulation to construct a key isoquinoline-containing intermediate, providing a concise route to this compound [, ].
Q9: How is the tetrahydroisoquinoline core of this compound typically constructed during synthesis?
A9: The tetrahydroisoquinoline core (AB ring system) of this compound has been synthesized using various methods:
- Pictet-Spengler reaction: This classic approach involves the condensation of an aromatic β-arylethylamine with an aldehyde or ketone, followed by cyclization [, ].
- Pd-catalyzed C(sp3)-H arylation: This modern method allows for the direct arylation of C(sp3)-H bonds, providing a more efficient approach to the tetrahydroisoquinoline moiety [].
- Aryne annulation: As mentioned earlier, aryne annulation can be employed to construct the isoquinoline ring, which can then be reduced to the tetrahydroisoquinoline [, ].
Q10: What are some of the challenges associated with this compound synthesis?
A10: The synthesis of this compound poses several challenges due to its complex pentacyclic structure, including the need for:
Q11: What is the spectrum of antitumor activity of this compound?
A: this compound exhibits potent antitumor activity against various tumor cell lines, including B-16 melanoma [], HeLa S3 [], MX-1, Co-3, St-4, and LC-06 []. It also shows activity against Gram-positive bacteria [].
Q12: Are there any potential applications of this compound beyond its antitumor activity?
A: While the primary focus of research on this compound has been on its antitumor properties, its structural features and biological activity make it an interesting candidate for further investigation in other areas such as antibacterial agents [].
Q13: Have any this compound derivatives shown potential for clinical development?
A: DX-52-1, a derivative of this compound, has been investigated for its potential to inhibit cell migration and target the protein galectin-3 []. While promising, further research is needed to determine its clinical potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


